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molecular formula C11H14N2O4 B8467260 2-Amino-4-nitrophenyl tetrahydrofurfuryl ether

2-Amino-4-nitrophenyl tetrahydrofurfuryl ether

Cat. No. B8467260
M. Wt: 238.24 g/mol
InChI Key: PJWZWKLHVNVNJE-UHFFFAOYSA-N
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Patent
US04857070

Procedure details

2,4-Dinitrophenyl tetrahydrofurfuryl ether of the formula II is reduced with alkali metal or ammonium hydrogen sulphide or polysulphide at pH values from 5 to 11, preferably from 9 to 11, and temperatures between room temperature and the boiling point of the reaction mixture, preferably between 60° and 90° C., mainly to give 2-amino-4-nitrophenyl tetrahydrofurfuryl ether of the formula III.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alkali metal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ammonium hydrogen sulphide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polysulphide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][C:9]=1[N+:17]([O-])=O)[CH:2]1[O:6][CH2:5][CH2:4][CH2:3]1.S.[NH4+]>>[CH2:1]([O:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][C:9]=1[NH2:17])[CH:2]1[O:6][CH2:5][CH2:4][CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1CCCO1)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Step Two
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
alkali metal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ammonium hydrogen sulphide
Quantity
0 (± 1) mol
Type
reactant
Smiles
S.[NH4+]
Name
polysulphide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1CCCO1)OC1=C(C=C(C=C1)[N+](=O)[O-])N
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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